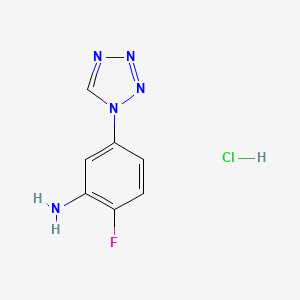

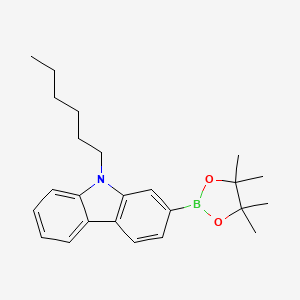

![molecular formula C8H10OS B1448276 [1-(Thiophen-2-yl)cyclopropyl]methanol CAS No. 1447963-30-5](/img/structure/B1448276.png)

[1-(Thiophen-2-yl)cyclopropyl]methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“[1-(Thiophen-2-yl)cyclopropyl]methanol” is a chemical compound with the CAS Number: 1447963-30-5 . It has a molecular weight of 154.23 . The compound is in liquid form and is typically stored at room temperature .

Molecular Structure Analysis

The IUPAC name for this compound is (1-(thiophen-2-yl)cyclopropyl)methanol . The InChI code for this compound is 1S/C8H10OS/c9-6-8(3-4-8)7-2-1-5-10-7/h1-2,5,9H,3-4,6H2 .Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . The compound has a molecular weight of 154.23 .Scientific Research Applications

1. Material Science and Pharmaceuticals Applications

Thiophene, a key component of [1-(Thiophen-2-yl)cyclopropyl]methanol, is widely used in material science and pharmaceuticals. Its derivatives have shown a broad spectrum of biological activities, including antibacterial, antifungal, antioxidant, antivirus, antiprotozoal, insecticidal, and antiproliferative properties. Additionally, polymeric thiophenes are utilized in various electronic applications such as thin-film transistors, organic field-effect transistors, organic light-emitting transistors (OLET), chemical sensors, and solar cells (Nagaraju et al., 2018).

2. Antitubercular Activity

Compounds containing the cyclopropyl methanol structure, similar to this compound, have demonstrated significant antitubercular activity. For instance, specific cyclopropyl methanol derivatives have shown minimum inhibitory concentration (MIC) values ranging from 0.78 to 3.12 μg/mL against Mycobacterium tuberculosis, with some compounds exhibiting activity against multi-drug-resistant strains (Bisht et al., 2010).

3. Organic Synthesis and Catalysis

In organic synthesis, derivatives of cyclopropyl methanol are used to generate various molecular structures, demonstrating their versatility in this field. They are involved in reactions such as cyclopropanation and can lead to the formation of structurally complex and diverse compounds. This is highlighted by the synthesis of novel chiral tetrahydroselenophene-based compounds used for asymmetric cyclopropanation reactions, showcasing their potential as catalysts (Cheng et al., 2021).

4. Lipid Dynamics in Biological Membranes

In the context of biological membranes, the interaction of methanol with lipids, which can be related to the methanol structure in this compound, has been studied. Methanol affects lipid dynamics by accelerating lipid transfer and flip-flop in bilayer membranes. This has implications for understanding the role of solvents in biomembrane studies and the structural-function relationship of bilayer composition (Nguyen et al., 2019).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H312, H315, H319, H332, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name |

(1-thiophen-2-ylcyclopropyl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10OS/c9-6-8(3-4-8)7-2-1-5-10-7/h1-2,5,9H,3-4,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSWQTBPYPKGUQB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CO)C2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4',4'-dimethyl-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-2-ylmethanamine hydrochloride](/img/structure/B1448201.png)

![(2R,6R)-6-[(3S,10S,12S,13R,14R,17R)-3,12-Dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B1448204.png)

![7-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B1448208.png)

![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborole-2-yl)-5-hexylthieno[3,2-b]thiophene](/img/structure/B1448212.png)

![2-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride](/img/structure/B1448215.png)

![Benzyl 7-(hydroxymethyl)-5,9-dioxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B1448216.png)